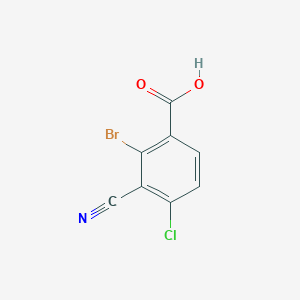

2-Bromo-4-chloro-3-cyanobenzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-chloro-3-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-3-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrClNO2 |

|---|---|

Molecular Weight |

260.47 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-cyanobenzoic acid |

InChI |

InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |

InChI Key |

QZCBVSJTUFTQEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility & Handling of 2-Bromo-4-chloro-3-cyanobenzoic Acid

CAS: 1807120-29-1 | Formula: C₈H₃BrClNO₂ | M.W.: 260.47 g/mol

Executive Summary

This technical guide addresses the physicochemical behavior of 2-Bromo-4-chloro-3-cyanobenzoic acid , a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other high-value pharmacophores.

Due to the presence of four distinct functional groups (carboxylic acid, nitrile, bromide, chloride) on a single benzene ring, this compound exhibits a complex solubility profile driven by competing electronic effects. This guide provides authoritative protocols for solvation in DMSO (for biological stock solutions) and Methanol (for synthetic processing), while establishing critical stability boundaries to prevent degradation.

Physicochemical Profile & Solubility Logic

The solubility of 2-Bromo-4-chloro-3-cyanobenzoic acid is governed by the interplay between its lipophilic halogenated core and its polar, ionizable carboxylic acid tail.

| Parameter | Value (Est.) | Impact on Solubility |

| pKa (COOH) | ~2.8 – 3.2 | High Acidity: The electron-withdrawing nature of the ortho-bromo and meta-cyano groups significantly lowers the pKa compared to benzoic acid (4.2). It will deprotonate readily in basic media. |

| LogP | ~2.5 – 2.9 | Moderate Lipophilicity: The halogens increase lipophilicity, making water a poor solvent for the free acid but an excellent antisolvent for precipitation. |

| H-Bond Donors | 1 (COOH) | Primary driver for solubility in protic solvents like Methanol. |

| H-Bond Acceptors | 3 (CN, C=O, OH) | Facilitates high solubility in polar aprotic solvents like DMSO. |

Solvent Compatibility Matrix

| Solvent | Solubility Potential | Primary Application | Critical Note |

| DMSO | High (>100 mg/mL) | Stock Solutions, Bio-Assays | Preferred. Excellent stability. Freezing point (19°C) requires careful handling. |

| Methanol | Moderate (20–50 mg/mL) | Synthesis, Transfers, LC-MS | Caution. Potential for esterification or nitrile methanolysis under acidic/heated conditions. |

| Water | Very Low (<1 mg/mL) | Workup (Antisolvent) | Soluble only as a salt (pH > 4.5). |

Solubility in DMSO: The "Gold Standard" for Stocks

Dimethyl sulfoxide (DMSO) is the thermodynamically preferred solvent for this compound. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the carboxylic acid proton, while the methyl groups solvate the lipophilic halogenated ring via van der Waals interactions.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: ~26 mg/mL (100 mM)

-

Weighing: Accurately weigh 26.05 mg of the substance into a chemically resistant vial (amber glass recommended to prevent photolytic debromination).

-

Solvation: Add 900 µL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution Dynamics: Vortex for 30–60 seconds. The solution should become clear and colorless to pale yellow.

-

Note: If dissolution is slow, mild sonication (40 kHz, 2 mins) is permissible. Avoid heating above 40°C to prevent potential decarboxylation, although the risk is low.

-

-

Normalization: Adjust final volume to 1.0 mL with DMSO.

-

Storage: Store at -20°C. DMSO stocks are stable for >6 months if kept anhydrous.

Technical Insight: The high dielectric constant of DMSO (

= 46.7) stabilizes the polar transition states of the molecule, preventing aggregation. However, DMSO is hygroscopic. Water uptake >1% can cause the compound to precipitate over time due to the "antisolvent effect."

Solubility in Methanol: The "Process Solvent"

Methanol is the solvent of choice for synthetic transfers, recrystallization, and HPLC sample preparation. However, the presence of the nitrile (cyano) group at position 3 and the carboxylic acid introduces a risk of solvolysis .

Mechanism of Interaction

Methanol acts as both an H-bond donor (to the nitrile N and carbonyl O) and an acceptor (from the carboxylic OH). This dual action solubilizes the molecule effectively, though less efficiently than DMSO.

Stability Warning: Methanolysis Risk

Under reflux or in the presence of catalytic acid (e.g., traces of HCl from synthesis), the following side reactions may occur:

-

Fischer Esterification: Conversion of -COOH to -COOMe.

-

Pinner Reaction (Side Pathway): The electron-deficient nitrile (activated by the ortho-chloro group) can be attacked by methanol to form an imidate ester, eventually hydrolyzing to a methyl ester.

Recommendation: Use Methanol for transient operations (dissolving for injection, filtration, transfer). Do not store the compound in methanol for prolonged periods (>24 hours) at room temperature.

Self-Validating Experimental Protocol

Since specific batch-to-batch polymorphic variations can alter solubility, use this protocol to empirically determine the exact solubility limit (Saturation Point) for your specific lot.

Workflow: Saturation Shake-Flask Method

Figure 1: Standard Operating Procedure (SOP) for determining thermodynamic solubility limits.

Quantitation Parameters (HPLC):

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV 254 nm (Aromatic ring absorption).

Structural Logic & Degradation Pathways

Understanding the molecular logic is crucial for troubleshooting. The diagram below illustrates the electronic environment and potential instability nodes.

Figure 2: Structure-Property Relationship mapping functional groups to solvent interactions and risks.

Summary of Recommendations

-

Stock Preparation: Always use DMSO for preparing long-term storage stocks (10–100 mM). Store at -20°C to prevent degradation.

-

Working Solutions: Dilute DMSO stocks into aqueous buffers immediately before use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in biological assays.

-

Synthesis/Purification: Use Methanol for recrystallization but avoid prolonged boiling. If heating is required, consider Acetonitrile as a non-protic alternative to avoid solvolysis.

-

pH Sensitivity: Be aware that at pH > 3.5, the solubility in water increases drastically due to ionization (formation of the benzoate anion).

References

-

Compound Identification: CAS 1807120-29-1 (2-Bromo-4-chloro-3-cyanobenzoic acid).[1][2][3] ChemSrc Database. Available at: [Link]

-

DMSO Solvation Mechanisms: "Dimethyl Sulfoxide (DMSO) Solubility Data & solvation thermodynamics." Gaylord Chemical Bulletin 102. Available at: [Link]

-

General Protocol: "Methods for the determination of solubility of organic compounds in DMSO." National Institutes of Health (NIH) / PubMed. Available at: [Link]

Sources

2-Bromo-4-chloro-3-cyanobenzoic acid pKa and acidity constants

An In-depth Technical Guide to the Acidity and pKa of 2-Bromo-4-chloro-3-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution.[1] It dictates the extent of ionization of a molecule at a given pH, which in turn governs a multitude of properties crucial in drug discovery and development, including solubility, permeability, target binding, and pharmacokinetic profiles.[1] An accurate understanding of a compound's pKa is therefore indispensable for predicting its behavior in biological systems.

This guide focuses on 2-Bromo-4-chloro-3-cyanobenzoic acid, a polysubstituted aromatic carboxylic acid. The strategic placement of bromo, chloro, and cyano groups on the benzoic acid scaffold is expected to significantly influence its acidity.

Theoretical Framework: Substituent Effects on Benzoic Acid Acidity

The acidity of benzoic acid is modulated by the electronic effects of substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects.

-

Inductive Effects (-I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the carboxyl group.[2] Electron-withdrawing groups, such as halogens and the cyano group, exert a negative inductive effect (-I), pulling electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent acid.[3]

-

Resonance Effects (+R/-R): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring. The carboxyl group is an electron-withdrawing group via resonance. Substituents that can donate or withdraw electrons through resonance can either decrease or increase acidity, respectively.

-

The Ortho Effect: A notable phenomenon in substituted benzoic acids is the "ortho effect," where any substituent at the ortho (2-position) position, regardless of its electronic nature, generally increases the acidity of the benzoic acid.[3] This is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxyl group out of the plane of the aromatic ring, which diminishes the resonance interaction between the carboxyl group and the ring, leading to increased acidity.[3][4]

Analyzing the Substituents in 2-Bromo-4-chloro-3-cyanobenzoic Acid:

-

2-Bromo Group: As an ortho substituent, the bromine atom is expected to significantly increase the acidity of the benzoic acid due to the ortho effect.[3] Bromine is also an electron-withdrawing group through its inductive effect (-I).

-

4-Chloro Group: Located at the para position, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is electron withdrawal, which stabilizes the carboxylate anion and increases acidity.[3]

-

3-Cyano Group: The cyano group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-R). Its presence at the meta position will further enhance the acidity of the molecule.

Given that all three substituents are electron-withdrawing and one is in the ortho position, it can be confidently predicted that 2-Bromo-4-chloro-3-cyanobenzoic acid is a considerably stronger acid than benzoic acid (pKa ≈ 4.2). For a structural analog, 2-Bromo-4-chlorobenzoic acid, a predicted pKa value is 2.62 ± 0.10.[5] The addition of a strong electron-withdrawing cyano group at the 3-position would be expected to lower this pKa value even further.

Methodologies for pKa Determination

Accurate determination of the pKa of 2-Bromo-4-chloro-3-cyanobenzoic acid can be achieved through both experimental and computational methods.

Experimental Approaches

Several well-established experimental techniques can be employed to measure pKa values with high precision.

| Method | Principle | Advantages | Considerations |

| Potentiometric Titration | A solution of the acid is titrated with a standard base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.[6] | High precision and accuracy, widely available instrumentation.[6] | Requires a sufficient amount of pure compound and can be challenging for sparingly soluble substances.[6] |

| UV-Vis Spectrophotometry | This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule. Spectra are recorded at various pH values to determine the pKa.[6] | High sensitivity, suitable for compounds with low solubility and requiring smaller sample amounts.[6] | The compound must possess a chromophore near the ionizable center, and impurities can interfere with the measurement.[6] |

| Capillary Electrophoresis (CE) | The effective mobility of the compound is measured as a function of pH. The pKa is determined from the sigmoidal plot of mobility versus pH.[7] | Requires very small sample volumes and can be used for impure samples. | The mobility of the fully dissociated and non-dissociated species needs to be determined or estimated.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts of nuclei near the ionization site are pH-dependent. Plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be determined.[7] | Provides information about the specific site of protonation or deprotonation. | Lower sensitivity compared to other methods and may require specialized equipment. |

This protocol outlines the steps for determining the pKa of 2-Bromo-4-chloro-3-cyanobenzoic acid using potentiometric titration.

Materials:

-

2-Bromo-4-chloro-3-cyanobenzoic acid (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water (degassed to remove CO2)

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a precise amount of 2-Bromo-4-chloro-3-cyanobenzoic acid to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the compound in a suitable co-solvent (e.g., methanol or ethanol) if necessary, and then dilute with deionized water. Add KCl to maintain a constant ionic strength.

-

Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

Alternatively, calculate the first or second derivative of the titration curve to more accurately determine the equivalence point.

-

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-chloro-3-cyanobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-3-cyanobenzoic acid is a polysubstituted aromatic carboxylic acid of interest in synthetic chemistry and potentially in the development of novel pharmaceutical and material science applications. Its multifaceted structure, featuring a carboxylic acid, a nitrile group, and two different halogen substituents, suggests a complex interplay of intermolecular forces that dictate its physical properties. This guide addresses the notable absence of readily available experimental data for the melting and boiling points of this specific compound in the public domain. It provides a comprehensive framework for researchers, outlining the theoretical considerations for estimating these properties, presenting the physical data of structurally related analogs for comparative analysis, and detailing the established experimental protocols for their accurate determination. Furthermore, this document discusses the critical role of these physical constants in the context of purity assessment, compound characterization, and their implications for drug development, particularly concerning solubility and bioavailability.

Introduction and Context

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. 2-Bromo-4-chloro-3-cyanobenzoic acid represents a unique combination of a hydrogen-bonding carboxylic acid group, a highly polar and electron-withdrawing cyano group, and two distinct halogens (bromine and chlorine) that contribute to the molecule's size, polarity, and reactivity.

A thorough understanding of a compound's physical properties, such as its melting and boiling points, is a cornerstone of chemical research and development. These parameters are not merely benchmarks; they are critical indicators of purity, provide insights into the strength of intermolecular forces, and profoundly influence a compound's solubility, crystal structure, and thermal stability.[1][2][3] In the pharmaceutical industry, for instance, the melting point is a key factor in preformulation studies, as it correlates with the compound's lattice energy and, consequently, its aqueous solubility and dissolution rate—both of which are pivotal for oral bioavailability.[4][5]

Given that 2-Bromo-4-chloro-3-cyanobenzoic acid is not a commonly cataloged compound, this guide serves as a practical and theoretical resource for scientists who may synthesize or encounter this molecule. It aims to bridge the data gap by providing a robust scientific framework for its characterization.

Physicochemical Properties of Analogous Compounds

To establish a reasonable estimate for the physical properties of the title compound, it is instructive to examine the experimentally determined melting and boiling points of structurally similar molecules. The data presented in Table 1 provides a baseline for understanding how different combinations of bromo, chloro, and cyano substituents on a benzoic acid core influence these values.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | 157 - 161 | 326.5 ± 27.0 |

| 4-Bromo-3-cyanobenzoic acid | C₈H₄BrNO₂ | 186 | 380.0 ± 37.0 |

| Benzoic acid | C₇H₆O₂ | 122 | 249 |

Data sourced from commercial supplier and chemical database information.

The analogs demonstrate that the addition of halogen and cyano groups significantly increases both the melting and boiling points compared to unsubstituted benzoic acid. This is attributable to increased molecular weight and stronger intermolecular forces.

Theoretical Estimation of Melting and Boiling Points

The physical properties of 2-Bromo-4-chloro-3-cyanobenzoic acid are dictated by the interplay of several factors:

-

Molecular Weight and van der Waals Forces: With a molecular formula of C₈H₃BrClNO₂, the compound has a significant molecular weight. The presence of a bromine and a chlorine atom contributes substantially to the molecule's mass and polarizability, leading to stronger van der Waals forces compared to simpler benzoic acids. As a general rule, an increase in molecular size and surface area enhances these forces, requiring more energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).[6]

-

Hydrogen Bonding: The carboxylic acid moiety is the most significant contributor to intermolecular interactions. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). In the solid state, carboxylic acids typically form hydrogen-bonded dimers, which effectively doubles the molecular size and dramatically increases the energy required to break the crystal lattice, resulting in a high melting point.

-

Dipole-Dipole Interactions: The cyano (-C≡N) group is strongly polar and possesses a large dipole moment. The carbon-halogen bonds (C-Cl and C-Br) are also polar. These dipoles will align in the crystal lattice to maximize attractive electrostatic interactions, further stabilizing the solid state and increasing the melting point.

-

Molecular Symmetry and Crystal Packing: The arrangement of substituents on the benzene ring affects the molecule's overall symmetry. Highly symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which generally leads to a higher melting point and lower solubility.[6] The 1,2,3,4-tetrasubstituted pattern of 2-Bromo-4-chloro-3-cyanobenzoic acid is asymmetric, which might slightly disrupt optimal crystal packing compared to a more symmetrical isomer.

Qualitative Estimation: Based on the properties of its analogs, it is reasonable to predict that 2-Bromo-4-chloro-3-cyanobenzoic acid will have a high melting point, likely exceeding 190°C . The combined effect of the three electron-withdrawing and polar substituents, in addition to the carboxylic acid's hydrogen bonding, will create a very stable crystal lattice.

The boiling point will be significantly high, likely well over 380°C , and it is highly probable that the compound will decompose before reaching its boiling point at atmospheric pressure. Carboxylic acids are prone to decarboxylation at elevated temperatures.

Experimental Determination Protocols

Since no published data exists, experimental determination is necessary for accurate characterization. The following are standard, reliable protocols.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically melt over a sharp, narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[7][8]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps to save time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

For high-melting-point solids that may be available in limited quantities, a microscale boiling point determination is appropriate.

Methodology:

-

Sample Preparation: Place a small amount (a few milligrams) of the solid into a small-diameter test tube (fusion tube). Gently heat the tube to melt the solid.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube, open end down, into the molten liquid in the fusion tube.

-

Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). The liquid level in the bath should be above the level of the sample.

-

Heating and Observation: Heat the bath gently. As the temperature rises, air will bubble out of the submerged capillary tube. Continue heating until a steady and rapid stream of bubbles emerges.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the atmospheric pressure.

Caption: Setup for Microscale Boiling Point Determination.

Proposed Synthetic Pathway

Researchers would first need to synthesize 2-Bromo-4-chloro-3-cyanobenzoic acid. A plausible retrosynthetic analysis suggests that a substituted toluene or aniline would be a suitable starting material. One potential forward synthesis is outlined below, starting from commercially available 4-chloro-3-nitrotoluene.

Proposed Synthesis:

-

Bromination: Electrophilic aromatic substitution of 4-chloro-3-nitrotoluene with N-Bromosuccinimide (NBS) and a catalytic amount of acid can introduce a bromine atom ortho to the activating methyl group.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction of Nitro Group: The nitro group can be reduced to an amine (-NH₂) using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

-

Sandmeyer Reaction: The resulting amino group can be converted to a cyano group. This involves diazotization with sodium nitrite (NaNO₂) and HCl to form a diazonium salt, followed by treatment with copper(I) cyanide (CuCN).

Caption: Illustrative Synthetic Approach for a Polysubstituted Benzoic Acid.

Conclusion

While experimental data for the melting and boiling points of 2-Bromo-4-chloro-3-cyanobenzoic acid are not currently documented in readily accessible literature, a strong theoretical and comparative framework allows for a reasoned estimation of these values. The compound is predicted to be a high-melting solid with a melting point likely exceeding 190°C and a boiling point too high to be measured without significant thermal decomposition. This guide provides the necessary field-proven, standard protocols for researchers to determine these fundamental physical constants experimentally. The accurate characterization of these properties is an indispensable step in the validation of a newly synthesized compound and is of paramount importance for any further investigation into its potential applications in drug development or materials science.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

- Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(11), 4063–4068.

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 17, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). Vedantu. Retrieved February 17, 2026, from [Link]

-

Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved February 17, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 17, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Retrieved February 17, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved February 17, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 17, 2026, from [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 17, 2026, from [Link]

- Shaabani, A., Soleimani, E., & Maleki, A. (2012). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 8, 333–339.

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 17, 2026, from [Link]

-

Why is the melting point of aromatic acids higher than that of aliphatic acids? (2018, October 4). Quora. Retrieved February 17, 2026, from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

- Shaabani, A., Soleimani, E., & Maleki, A. (2012). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC.

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point.

- He, Y., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC.

- Mondal, S. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.

- COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (2023, May 3). Semantic Scholar.

- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2025, August 5).

- Substituent Effects on Acidity. (2023, September 20). OpenStax.

- Substituent Effects. (n.d.). University of Calgary.

- Melting points and Boiling Points. (n.d.).

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 2-Bromo-4-chloro-3-cyanobenzoic Acid: Synthesis, Characterization, and Research Applications

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-3-cyanobenzoic acid, a halogenated and cyanated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its nascent status in the scientific literature, this document focuses on a proposed synthetic pathway, predicted physicochemical properties based on analogous structures, and potential research applications.

Introduction and Strategic Importance

Substituted benzoic acids are pivotal scaffolds in the development of pharmaceuticals and functional materials. The specific arrangement of bromo, chloro, and cyano substituents on the benzoic acid core of 2-Bromo-4-chloro-3-cyanobenzoic acid presents a unique electronic and steric profile. The presence of multiple functional groups offers versatile handles for further chemical modifications, making it a potentially valuable building block for creating diverse molecular architectures. The cyano group, in particular, is a key pharmacophore in numerous approved drugs and a precursor for other functional groups like tetrazoles, which are important in drug design.

While a dedicated PubChem Compound Identifier (CID) or a ChemSpider ID for 2-Bromo-4-chloro-3-cyanobenzoic acid has not been established, indicating its novelty, its structural congeners are recognized. This guide aims to bridge the existing information gap by providing a robust theoretical and practical framework for its synthesis and study.

Physicochemical Properties: A Comparative Analysis

To estimate the physicochemical properties of the target compound, a comparative analysis with structurally related, known compounds is presented in Table 1. These analogs provide a basis for predicting the characteristics of 2-Bromo-4-chloro-3-cyanobenzoic acid.

| Property | 2-Bromo-4-chlorobenzoic acid[1][2][3] | 3-Cyanobenzoic acid[4][5][6][7][8] | 4-Chloro-3-cyanobenzoic acid[9][10][11] | 2-Bromo-3-cyanobenzoic acid[12][13] | 2-Bromo-4-chloro-3-cyanobenzoic acid (Predicted) |

| PubChem CID | 33126[1] | 15875[6] | 22644612[9] | 72666396[13] | Not available |

| Molecular Formula | C₇H₄BrClO₂[1] | C₈H₅NO₂[6] | C₈H₄ClNO₂[9] | C₈H₄BrNO₂[12] | C₈H₃BrClNO₂ |

| Molecular Weight | 235.46 g/mol [1][2] | 147.13 g/mol [6] | 181.57 g/mol [9] | 226.03 g/mol | 260.45 g/mol |

| Melting Point | 157-161 °C[2] | 220-224 °C[7][8] | Not available | Not available | Expected to be a crystalline solid with a relatively high melting point. |

| Boiling Point | 326.5±27.0 °C (Predicted)[14] | 267.22 °C (Rough Estimate)[8] | Not available | Not available | Predicted to be >300 °C, likely with decomposition. |

| pKa | 2.62±0.10 (Predicted) | 3.60 (at 25°C)[8] | Not available | Not available | Expected to be a strong acid, with a pKa likely between 2.5 and 3.5. |

| LogP (Predicted) | 2.9[1] | 1.5 | 2.6[9] | 1.9[12] | Predicted to be in the range of 3.0-3.5. |

Proposed Synthesis: A Mechanistic Approach

A plausible and efficient synthetic route to 2-Bromo-4-chloro-3-cyanobenzoic acid can be envisioned starting from the commercially available 2-bromo-4-chlorotoluene. The proposed multi-step synthesis is outlined below, with a focus on the underlying chemical principles.

The proposed synthesis involves three key transformations:

-

Nitration of the starting material, 2-bromo-4-chlorotoluene, to introduce a nitro group.

-

Oxidation of the methyl group to a carboxylic acid.

-

Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the cyano group.

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-3-cyanobenzoic acid.

Step 1: Nitration of 2-Bromo-4-chlorotoluene

-

Rationale: The introduction of a nitro group is a crucial step to later install the amino group required for the Sandmeyer reaction. The directing effects of the bromo, chloro, and methyl groups will favor the substitution at the 3-position.

-

Procedure:

-

To a stirred solution of 2-bromo-4-chlorotoluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-chloro-1-methyl-3-nitrobenzene.

-

Step 2: Oxidation to 2-Bromo-4-chloro-3-nitrobenzoic acid

-

Rationale: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. This transformation is a standard procedure for converting alkylbenzenes to benzoic acids.

-

Procedure:

-

Suspend 2-bromo-4-chloro-1-methyl-3-nitrobenzene in an aqueous solution of potassium permanganate.

-

Heat the mixture at reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-4-chloro-3-nitrobenzoic acid.

-

Step 3: Reduction and Sandmeyer Reaction

-

Rationale: The nitro group is reduced to an amine, which is then converted to a diazonium salt. The diazonium salt is subsequently displaced by a cyanide ion in a copper(I) catalyzed Sandmeyer reaction.[15][16][17][18][19] This is a classic and reliable method for introducing a cyano group onto an aromatic ring.

-

Procedure:

-

Reduction: Suspend 2-bromo-4-chloro-3-nitrobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid. Add iron powder portion-wise and heat the mixture at reflux for 2-3 hours. Cool the reaction, neutralize with sodium carbonate, and extract the amino acid product.

-

Diazotization: Dissolve the resulting 3-amino-2-bromo-4-chlorobenzoic acid in a cold aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise at 0-5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper(I) cyanide solution. A reaction is typically observed with the evolution of nitrogen gas.

-

After the addition is complete, warm the mixture gently and then stir at room temperature for several hours.

-

Acidify the reaction mixture and extract the final product, 2-Bromo-4-chloro-3-cyanobenzoic acid, with an appropriate organic solvent. Purify by recrystallization or column chromatography.

-

Analytical Characterization

The successful synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid would be confirmed through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic protons, and ¹³C NMR would confirm the number of unique carbons and the presence of the nitrile and carboxyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, and the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

Potential Research Applications

The unique substitution pattern of 2-Bromo-4-chloro-3-cyanobenzoic acid makes it an attractive candidate for several research areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules. The various functional groups allow for diverse derivatization to explore structure-activity relationships.

-

Agrochemicals: As a scaffold for the development of new herbicides or pesticides.

-

Materials Science: As a monomer or precursor for the synthesis of specialty polymers with tailored electronic or physical properties.

Conclusion

While 2-Bromo-4-chloro-3-cyanobenzoic acid is not a readily available compound, this guide provides a scientifically sound and detailed roadmap for its synthesis and characterization. The proposed multi-step synthesis leverages well-established and reliable organic reactions. The predicted physicochemical properties, based on analogous compounds, offer a valuable starting point for its handling and application. The potential utility of this molecule in various fields of chemical research underscores the importance of developing synthetic routes to novel building blocks.

References

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

-

Chemsrc. (2025, August 23). 2-Bromo-4-chlorobenzoic acid | CAS#:936-08-3. Chemsrc.com. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-chlorobenzoic acid Properties. comptox.epa.gov. [Link]

-

PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. PubChem. [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. PubChem. [Link]

-

PubChem. (n.d.). 3-Cyanobenzoic acid. PubChem. [Link]

- Google Patents. (1999, September 23).

-

Singh, U., Kaur, H., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3123-3143. [Link]

-

Madhavi, K., & Sudeepthi, K. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(8), 108-115. [Link]

- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.

-

MDPI. (2022, December 1). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]

-

PubChem. (n.d.). 3-Chloro-4-cyanobenzoic acid. PubChem. [Link]

-

PubChemLite. (n.d.). 2-bromo-3-cyanobenzoic acid (C8H4BrNO2). PubChemLite. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-3-cyanobenzoic acid Properties. comptox.epa.gov. [Link]

-

PubChem. (n.d.). 3-Bromo-2-cyanobenzoic acid. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). o-Cyanobenzoic acid. NIST WebBook. [Link]

-

American Elements. (n.d.). 2-bromo-3-cyanobenzoic acid | CAS 1261473-60-2. American Elements. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-chlorobenzoic acid - Cancer. comptox.epa.gov. [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. docbrown.info. [Link]

-

AA Blocks. (n.d.). 1223434-16-9 | MFCD18390738 | 4-BROMO-2-CYANOBENZOIC ACID. aablocks.com. [Link]

-

LookChem. (n.d.). 4-chlorobenzoic acid, 74-11-3. lookchem.com. [Link]

-

Royal Society of Chemistry. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. [Link]

Sources

- 1. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-chlorobenzoic acid 97 936-08-3 [sigmaaldrich.com]

- 3. 2-Bromo-4-chlorobenzoic acid | 936-08-3 [chemicalbook.com]

- 4. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Cyanobenzoic acid | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]

- 8. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]

- 9. 4-Chloro-3-cyanobenzoic acid | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro-3-cyanobenzoic acid | 117738-76-8 [sigmaaldrich.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. PubChemLite - 2-bromo-3-cyanobenzoic acid (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 13. americanelements.com [americanelements.com]

- 14. 2-Bromo-4-chlorobenzoic acid | CAS#:936-08-3 | Chemsrc [chemsrc.com]

- 15. scirp.org [scirp.org]

- 16. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Utilizing 2-Bromo-4-chloro-3-cyanobenzoic acid in the Synthesis of Advanced Agrochemicals

Introduction: Strategic Importance of Polysubstituted Benzoic Acids in Agrochemical Design

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, polysubstituted aromatic carboxylic acids represent a privileged scaffold. Their rigid backbone allows for the precise spatial orientation of various functional groups, which is critical for specific interactions with biological targets. 2-Bromo-4-chloro-3-cyanobenzoic acid is a highly functionalized building block poised for significant applications in the synthesis of next-generation agrochemicals. Its unique arrangement of electron-withdrawing and sterically demanding substituents offers a versatile platform for creating complex molecular architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed synthetic protocols involving 2-Bromo-4-chloro-3-cyanobenzoic acid. The focus will be on its strategic use in the synthesis of anthranilic diamide insecticides, a class of compounds known for their potent and selective activity against a range of devastating insect pests.[1][2][3]

Chemical Properties and Reactivity Profile

2-Bromo-4-chloro-3-cyanobenzoic acid possesses a distinct reactivity profile governed by its substituents:

-

Carboxylic Acid: Enables the formation of amides, esters, and acid chlorides, providing a primary handle for molecular elaboration.

-

Bromo and Chloro Groups: Serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Their differential reactivity can also be exploited for selective transformations.

-

Cyano Group: A strong electron-withdrawing group that influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrClNO₂ | Inferred |

| Molecular Weight | 260.48 g/mol | Inferred |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO) | Inferred |

Application Spotlight: Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pest.[3] The synthesis of these complex molecules often relies on the coupling of a substituted anthranilic acid derivative with a pyrazole carboxylic acid. 2-Bromo-4-chloro-3-cyanobenzoic acid is an ideal precursor for the synthesis of novel anthranilic acid analogs.

The following workflow outlines a proposed synthetic route to a novel anthranilic diamide insecticide utilizing 2-Bromo-4-chloro-3-cyanobenzoic acid as a key starting material.

Figure 1. Proposed workflow for the synthesis of a novel anthranilic diamide insecticide.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the synthetic workflow.

Protocol 1: Synthesis of 2-Bromo-4-chloro-3-cyanobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

-

2-Bromo-4-chloro-3-cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-chloro-3-cyanobenzoic acid (1.0 eq).

-

Add anhydrous DCM to dissolve the starting material.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-Bromo-4-chloro-3-cyanobenzoyl chloride, which can be used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the acid chloride is a standard procedure to activate the carbonyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this transformation. The catalytic amount of DMF facilitates the reaction.

Protocol 2: Synthesis of the Benzoxazinone Intermediate

This protocol details the coupling of the acid chloride with a substituted aminobenzoic acid and subsequent cyclization.

Materials:

-

2-Bromo-4-chloro-3-cyanobenzoyl chloride (from Protocol 1)

-

2-Amino-5-chloro-3-methylbenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

Dissolve 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add pyridine (2.0 eq).

-

Slowly add a solution of 2-Bromo-4-chloro-3-cyanobenzoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the formation of the amide intermediate by TLC.

-

Once the amide formation is complete, add acetic anhydride (3.0 eq) to the reaction mixture.

-

Heat the reaction to reflux for 4-6 hours to effect cyclization to the benzoxazinone.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: The formation of the amide bond is a crucial step in constructing the core of the anthranilic diamide. Pyridine acts as a base to neutralize the HCl generated during the reaction. Subsequent cyclization with acetic anhydride provides the stable benzoxazinone intermediate, which is a common strategy in the synthesis of this class of insecticides.[4]

Protocol 3: Synthesis of the Final Anthranilic Diamide

This protocol describes the final ring-opening of the benzoxazinone to yield the target insecticide.

Materials:

-

Benzoxazinone intermediate (from Protocol 2)

-

Methylamine (40% in water)

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the benzoxazinone intermediate (1.0 eq) in THF in a round-bottom flask.

-

Add methylamine solution (2.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the final anthranilic diamide product.

-

Further purification can be achieved by recrystallization if necessary.

Rationale: The nucleophilic attack of methylamine on the benzoxazinone ring leads to its opening and the formation of the final diamide structure. This is a well-established and efficient method for the final step in the synthesis of many commercial anthranilic diamide insecticides.

Data Summary

| Step | Reactants | Product | Key Reagents | Expected Yield |

| 1 | 2-Bromo-4-chloro-3-cyanobenzoic acid | 2-Bromo-4-chloro-3-cyanobenzoyl chloride | SOCl₂, DMF | >95% (crude) |

| 2 | Acid chloride, 2-Amino-5-chloro-3-methylbenzoic acid | Benzoxazinone intermediate | Pyridine, Acetic anhydride | 70-85% |

| 3 | Benzoxazinone intermediate | Final Anthranilic Diamide | Methylamine | 85-95% |

Conclusion

2-Bromo-4-chloro-3-cyanobenzoic acid is a highly promising and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a clear and rational pathway for its incorporation into the synthesis of advanced anthranilic diamide insecticides. The strategic placement of its functional groups allows for the creation of diverse and complex molecular architectures, which is essential for the discovery of new active ingredients with improved properties. Researchers in the field of agrochemical development are encouraged to explore the potential of this and other similarly functionalized benzoic acids in their synthetic endeavors.

References

-

Discovery Fine Chemicals. 2-Bromo-4-Chlorobenzoic Acid. [Link]

-

Shao, X. et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ResearchGate. [Link]

-

Tan, C. et al. (2019). Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. ScienceDirect. [Link]

-

ChemPacific. 2-bromo-4-chloro-3-fluorobenzoic acid. [Link]

-

Li, J. et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. National Center for Biotechnology Information. [Link]

-

Cordova, D. et al. (2006). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. ResearchGate. [Link]

-

Semantic Scholar. Synthesis and Biological Activity of Anthranilic Diamides Compounds Containing Fluorine and Benzothiazole Unites. [Link]

- Google Patents.

-

PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety [html.rhhz.net]

Application Note: Strategic Utilization of 2-Bromo-4-chloro-3-cyanobenzoic Acid in 8-Cyanoquinolone Synthesis

Abstract & Strategic Rationale

The development of next-generation quinolone antibiotics requires novel scaffolds that address two critical failure points in current therapeutics: bacterial resistance (MRSA/VRE) and adverse safety profiles (specifically phototoxicity).

This guide details the application of 2-Bromo-4-chloro-3-cyanobenzoic acid as a high-value building block. Unlike standard 2,3,4-trifluorobenzoic acid precursors, this scaffold enables the precise synthesis of 8-cyanoquinolones .

Key Advantages of this Building Block:

-

8-Cyano Moiety (C3-position in precursor): The cyano group at the C8 position of the final quinolone core is bioisosteric to halides but significantly reduces phototoxicity potential compared to 8-fluoro or 8-chloro analogs [1].

-

2-Bromo "Soft" Leaving Group: The 2-bromo substituent offers a distinct reactivity profile for the cyclization step (Grohe-Hevers methodology), often proceeding with higher regioselectivity than smaller fluoro-leaving groups in sterically crowded intermediates.

-

4-Chloro Handle: Provides a reliable site for SNAr displacement by diamines (e.g., piperazine, pyrrolidine) to establish the C7 side chain essential for Gram-negative potency.

Structural Analysis & Mapping[1]

To utilize this building block effectively, researchers must understand how the benzoic acid substituents map onto the final quinolone antibiotic structure.

Diagram 1: Scaffold-to-Drug Mapping (SAR Logic)

Caption: Mapping the functional groups of the benzoic acid precursor to the pharmacophores of the final quinolone antibiotic.

Detailed Synthetic Protocol

This protocol describes the conversion of 2-Bromo-4-chloro-3-cyanobenzoic acid into a 7-chloro-8-cyano-4-quinolone-3-carboxylate ethyl ester, ready for final side-chain coupling.

Phase A: Activation and Linker Installation

Objective: Convert the carboxylic acid to a reactive benzoyl acetate intermediate.

Reagents:

-

Thionyl Chloride (

) -

Mono-ethyl malonate magnesium salt (

) -

Triethylamine (

)

Step-by-Step:

-

Acid Chloride Formation: Suspend 10.0 g (38.4 mmol) of 2-Bromo-4-chloro-3-cyanobenzoic acid in 50 mL of dry toluene. Add 15 mL of thionyl chloride and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate volatiles in vacuo to yield the crude acid chloride.

-

Acylation: Dissolve the crude acid chloride in 30 mL dry THF. In a separate vessel, suspend magnesium ethyl malonate (11.0 g) in 50 mL THF with

(10 mL). Cool to 0°C.[1] -

Addition: Dropwise add the acid chloride solution to the magnesium enolate suspension over 30 minutes. Stir at room temperature for 2 hours.

-

Workup: Quench with 1N HCl. Extract with Ethyl Acetate (3x).[1][2] Wash organic layer with brine, dry over

, and concentrate. -

Decarboxylation: Dissolve the residue in wet DMSO and heat to 140°C for 1 hour (if decarboxylation did not occur spontaneously during workup). Target Product: Ethyl 2-(2-bromo-4-chloro-3-cyanobenzoyl)acetate.

Phase B: The Grohe-Hevers Cyclization

Objective: Construct the bicyclic quinolone core.

Reagents:

-

Triethyl orthoformate (

) -

Acetic Anhydride (

) -

Cyclopropylamine (or other N1-target amine)

-

Potassium Carbonate (

)[3]

Step-by-Step:

-

Enamine Formation: Mix the benzoyl acetate from Phase A with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq). Reflux for 2 hours. Evaporate volatiles to obtain the ethoxymethylene intermediate.

-

Amine Addition: Dissolve the residue in ethanol. Add cyclopropylamine (1.1 eq) at 0°C. Stir for 1 hour. The solution will turn yellow/orange as the enamine exchanges.

-

Cyclization (Critical Step): Add

(2.5 eq) and heat the mixture to 60-80°C.-

Mechanistic Note: The nitrogen lone pair attacks the aromatic ring at the C2 position. The Bromine atom is displaced. The presence of the electron-withdrawing Cyano group at C3 activates the ring, facilitating this nucleophilic aromatic substitution (

).

-

-

Isolation: Pour into ice water. The solid precipitate is the Ethyl 7-chloro-8-cyano-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate . Filter, wash with water and cold ether.

Phase C: C7 Functionalization (Antibiotic Activation)

Objective: Install the piperazine side chain.

-

Suspend the quinolone core (1.0 g) in acetonitrile.

-

Add N-methylpiperazine (3.0 eq) and DBU (1.0 eq).

-

Reflux for 12-24 hours. The 4-Chloro group is displaced.

-

Note: The 3-Cyano group remains intact, providing the 8-CN functionality.

-

Process Workflow Visualization

Diagram 2: Synthetic Pathway[2][5][6]

Caption: Step-by-step synthetic workflow from the benzoic acid building block to the cyclized quinolone core.

Analytical Specifications & QC

For researchers validating this building block, the following specifications are standard for high-purity synthesis.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | ≥ 97.0% | HPLC (C18, ACN/Water gradient) |

| Melting Point | 157 - 161 °C | Capillary Method |

| Identity (NMR) | Conforms to structure | 1H-NMR (DMSO-d6) |

| Loss on Drying | ≤ 0.5% | Gravimetric |

HPLC Method (Recommended):

-

Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Cyanide Warning: While the cyano group is covalently bonded, combustion or strong acid hydrolysis may release HCN. Work in a well-ventilated fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates).

References

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

-

Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871-879. [Link]

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. [Link]

-

Verma, V. (2023).[4][5] Synthesis of novel cyano quinolone derivatives and their antibacterial activities.[6][4] Research Journal of Chemistry and Environment, 27(12). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-chloro-3-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4-chloro-3-cyanobenzoic Acid

2-Bromo-4-chloro-3-cyanobenzoic acid is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents. The strategic placement of bromo, chloro, cyano, and carboxylic acid moieties on the benzene ring offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community, enabling a consistent and cost-effective supply chain for preclinical and clinical studies.

This document provides a comprehensive guide to the scale-up synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid, focusing on a robust and well-established synthetic route. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most logical and scalable synthetic route to 2-Bromo-4-chloro-3-cyanobenzoic acid involves a two-step process, commencing with the synthesis of the key intermediate, 2-amino-4-chloro-3-cyanobenzoic acid, followed by a Sandmeyer reaction to introduce the bromo substituent.

Part 1: Synthesis of 2-Amino-4-chloro-3-cyanobenzoic Acid

A plausible and efficient method for the synthesis of 2-amino-4-chloro-3-cyanobenzoic acid involves the reduction of a corresponding nitro-substituted precursor. This multi-step synthesis of the starting material is a critical preliminary procedure.

Part 2: The Sandmeyer Reaction: A Cornerstone of Aromatic Transformations

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide variety of functional groups via the formation of a diazonium salt intermediate.[1] In this protocol, the amino group of 2-amino-4-chloro-3-cyanobenzoic acid is transformed into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This reaction is an example of a radical-nucleophilic aromatic substitution.[2]

Visualizing the Synthesis: Reaction Scheme and Workflow

Caption: Overall synthetic workflow for 2-Bromo-4-chloro-3-cyanobenzoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-4-chloro-3-cyanobenzoic acid (Proposed Route)

This section outlines a proposed multi-step synthesis for the necessary starting material, based on established chemical transformations.

Step 1a: Halogen Exchange to 2-Fluoro-4-nitrobenzoic acid

This step involves a nucleophilic aromatic substitution to replace the chloro group with a fluoro group, a common strategy in the synthesis of fluorinated aromatics.[3]

-

Procedure: In a suitable reactor, 2-chloro-4-nitrobenzoic acid is treated with a metal fluoride, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMF or DMSO. The reaction is heated to facilitate the halogen exchange. Progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, quenched with water, and the product is isolated by extraction and purified.

Step 1b: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, a standard transformation in aromatic chemistry.

-

Procedure: 2-Fluoro-4-nitrobenzoic acid is dissolved in a suitable solvent system, such as ethanol/water. A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added portion-wise. The reaction is heated to reflux and monitored until the starting material is consumed. The mixture is then filtered to remove iron salts, and the pH is adjusted to precipitate the 2-fluoro-4-aminobenzoic acid.

Step 1c: Sandmeyer Cyanation

The amino group is converted to a cyano group via a Sandmeyer reaction.

-

Procedure: 2-Fluoro-4-aminobenzoic acid is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).[4] The resulting diazonium salt solution is then added to a solution of copper(I) cyanide to yield 2-amino-4-chloro-3-cyanobenzoic acid.[3]

Part 2: Scale-Up Synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid

This protocol details the conversion of 2-amino-4-chloro-3-cyanobenzoic acid to the final product.

Materials and Equipment:

-

2-Amino-4-chloro-3-cyanobenzoic acid

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

-

Cooling system (chiller or ice/salt bath)

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Recrystallization vessels

Protocol:

-

Diazotization:

-

In a jacketed glass reactor, suspend 2-amino-4-chloro-3-cyanobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water.

-

Cool the suspension to 0-5 °C with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05-1.1 eq) in water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the amine suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.

-

-

Sandmeyer Bromination:

-

In a separate reactor, prepare a solution of copper(I) bromide (1.1-1.2 eq) in 48% hydrobromic acid.

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution over 1-2 hours, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 2-Bromo-4-chloro-3-cyanobenzoic acid as a solid.[5]

-

Critical Parameters and Data Presentation

| Parameter | Value/Range | Rationale |

| Diazotization Temperature | 0-5 °C | Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yield and potential safety hazards.[6] |

| Stoichiometry of NaNO₂ | 1.05-1.1 equivalents | A slight excess of sodium nitrite ensures complete diazotization of the starting amine. A large excess should be avoided as it can lead to side reactions. |

| Sandmeyer Reaction Temp. | < 10 °C (addition), 50-60 °C (completion) | Initial low temperature controls the exothermic reaction and the rate of nitrogen evolution. Gentle heating at the end ensures the reaction goes to completion. |

| Catalyst Loading (CuBr) | 1.1-1.2 equivalents | A stoichiometric amount of the copper(I) salt is often used in Sandmeyer reactions to ensure good reactivity.[1] |

| Purification Method | Recrystallization | This is a highly effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.[5] |

In-Process Controls and Analytical Methods

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction, TLC can be used to track the disappearance of the starting amine.

-

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed to determine the conversion of the starting material and the formation of the product and any by-products.

-

Gas Evolution Monitoring: The rate of nitrogen evolution during the Sandmeyer reaction can be a good indicator of the reaction progress. A steady and controlled evolution is desirable.

-

Final Product Characterization: The identity and purity of the final product should be confirmed by:

-

Melting Point: A sharp melting point range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Safety Considerations and Hazard Management

The scale-up synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid involves several potential hazards that must be carefully managed.

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should always be prepared in solution and used immediately without isolation. The reaction temperature must be strictly controlled to prevent uncontrolled decomposition.[6]

-

Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Procedures for quenching and disposal of cyanide waste must be strictly followed.

-

Bromine and Hydrobromic Acid: These are corrosive and should be handled with care in a fume hood.

-

Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.

Caption: Hazard analysis and control measures for the synthesis.

Conclusion

The scale-up synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid presented in this application note provides a robust and reliable methodology for obtaining this valuable pharmaceutical intermediate. By adhering to the detailed protocols and paying close attention to the critical parameters and safety precautions, researchers and drug development professionals can confidently produce this compound in the quantities required for their research and development programs. The principles of the Sandmeyer reaction, coupled with careful process control, offer a powerful tool for the synthesis of highly functionalized aromatic compounds.

References

-

Sandmeyer reaction. (2022, January 21). In Wikipedia. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ResearchGate. [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004, October 26). ACS Publications. [Link]

-

Sandmeyer reaction. (n.d.). Organic Chemistry Portal. [Link]

- Methods for producing cyanobenzoic acid derivatives. (2001, June 14).

- Process for the production of substituted bromobenzenes. (n.d.).

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of 2-Bromo-4-chloro-3-cyanobenzoic acid under basic conditions

Welcome to the Technical Support Center for 2-Bromo-4-chloro-3-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.

Introduction: Understanding the Molecule

2-Bromo-4-chloro-3-cyanobenzoic acid is a multi-functionalized aromatic compound. Its reactivity is dictated by four key functional groups: a carboxylic acid, a nitrile (cyano group), and two halogen substituents (bromo and chloro) on the benzene ring. When subjected to basic conditions, several of these groups can undergo chemical transformations. This guide will walk you through the potential reactions, how to identify them, and how to control your experimental conditions to achieve the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using 2-Bromo-4-chloro-3-cyanobenzoic acid in a basic solution?

Under basic conditions, the primary stability concerns are the hydrolysis of the nitrile group and potential reactions involving the aryl halides. The carboxylic acid group will readily deprotonate to form a carboxylate salt, which is generally stable but can influence the compound's solubility and subsequent reactivity.

Q2: At what pH should I be concerned about the hydrolysis of the cyano group?

Hydrolysis of nitriles can occur under both acidic and basic conditions, but the mechanism differs.[1][2] In basic media, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This reaction can proceed at room temperature with a sufficiently strong base, but it is often accelerated by heating.[3][4] Significant hydrolysis can be expected at pH values above 10, especially with prolonged reaction times or elevated temperatures.